![molecular formula C12H15BrN4 B1490177 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine CAS No. 2098108-49-5](/img/structure/B1490177.png)
2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a new synthetic method for “8-benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione” and other derivatives was described, involving the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene)piperazin-2-ones” and oxalyl chloride, and finally the reaction with water .
Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .
Scientific Research Applications
Pharmaceuticals
Pyrrolopyrazine derivatives have been widely used in pharmaceuticals . They have shown various biological activities, which makes them an attractive scaffold for drug discovery research .
Antimicrobial Activity
Pyrrolopyrazine derivatives have exhibited antimicrobial activities . They could be used in the development of new antimicrobial drugs .
Anti-inflammatory Activity
These compounds have also shown anti-inflammatory activities . They could be used in the treatment of various inflammatory diseases .
Antiviral Activity
Pyrrolopyrazine derivatives have demonstrated antiviral activities . They could be used in the development of antiviral drugs .
Antifungal Activity
These compounds have exhibited antifungal activities . They could be used in the development of antifungal drugs .
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant activities . They could be used in the development of antioxidant drugs .
Antitumor Activity
These compounds have demonstrated antitumor activities . They could be used in the development of antitumor drugs .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown kinase inhibitory activities . They could be used in the development of kinase inhibitors .
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives have a myriad of applications spanning across various industries . They are involved in the synthesis of numerous drugs due to their bioactive properties . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
2-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQLWVQOPIESBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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